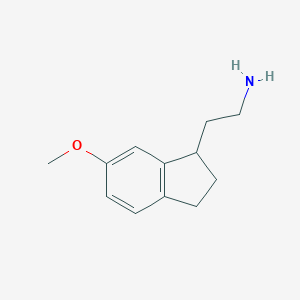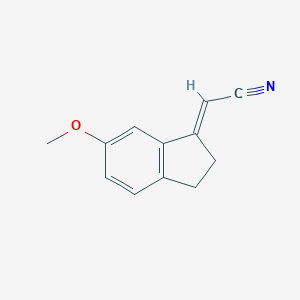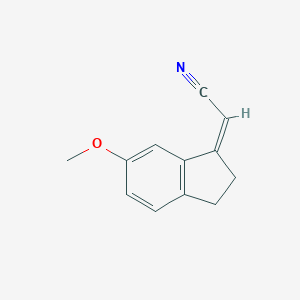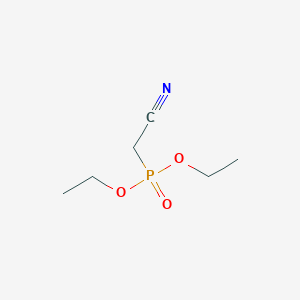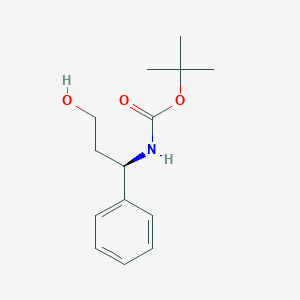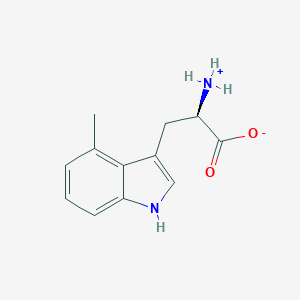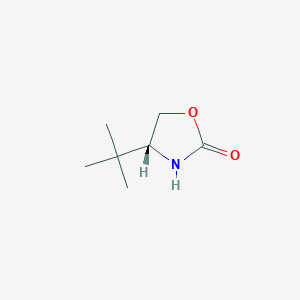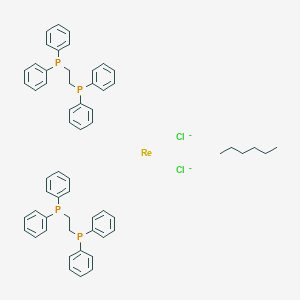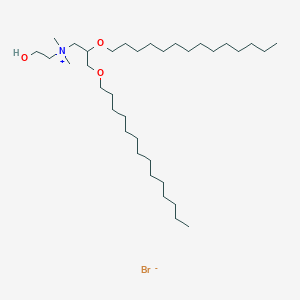
Dmrie
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmrie is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Dmrie, also known as 1,1-dimethyl-4-(2,2,2-trifluoroethoxy)-1,3-butanedione, is a synthetic reagent that is widely used in organic synthesis. In recent years, it has been explored for its potential applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Dmrie is not fully understood. However, it is believed to act as a nucleophilic reagent and form a complex with the substrate, which undergoes subsequent reactions. Dmrie has been shown to be a versatile reagent that can undergo various reactions such as aldol condensation, Michael addition, and Mannich reaction.
Biochemische Und Physiologische Effekte
Dmrie has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Dmrie has also been shown to have antioxidant properties and can scavenge free radicals. In addition, Dmrie has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Dmrie has several advantages for lab experiments. It is a stable reagent that can be stored for long periods without degradation. It is also a versatile reagent that can undergo various reactions. However, Dmrie has several limitations. It is a toxic reagent that requires careful handling. In addition, Dmrie can react with water and air, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for the use of Dmrie in scientific research. One potential application is in the synthesis of new chiral compounds that can be used in the pharmaceutical industry. Dmrie can also be used in the synthesis of new β-diketones that have potential applications in medicinal chemistry. In addition, Dmrie can be explored for its potential applications in the field of biochemistry and physiology, particularly in the study of acetylcholinesterase inhibition and antioxidant activity.
Conclusion:
In conclusion, Dmrie is a synthetic reagent that has gained significant attention in scientific research due to its potential applications in various fields. It is a versatile reagent that can undergo various reactions and has several biochemical and physiological effects. Dmrie has several advantages for lab experiments but also has limitations that require careful handling. There are several future directions for the use of Dmrie in scientific research, particularly in the synthesis of new chiral compounds and β-diketones, and in the study of acetylcholinesterase inhibition and antioxidant activity.
Synthesemethoden
Dmrie is synthesized by the reaction of trifluoroacetic anhydride with 1,3-butanedione in the presence of a base such as sodium carbonate. The reaction yields Dmrie as a yellowish liquid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Dmrie has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of β-diketones, which have applications in the field of medicinal chemistry. Dmrie has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
153312-64-2 |
|---|---|
Produktname |
Dmrie |
Molekularformel |
C35H74BrNO3 |
Molekulargewicht |
636.9 g/mol |
IUPAC-Name |
2,3-di(tetradecoxy)propyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C35H74NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-31-38-34-35(33-36(3,4)29-30-37)39-32-28-26-24-22-20-18-16-14-12-10-8-6-2;/h35,37H,5-34H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WALUVDCNGPQPOD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCCCC.[Br-] |
Synonyme |
(3-dimyristyloxypropyl)(dimethyl)(hydroxyethyl)ammonium dimyristyloxypropyl-3-dimethyl-hydroxyethyl ammonium DMRIE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
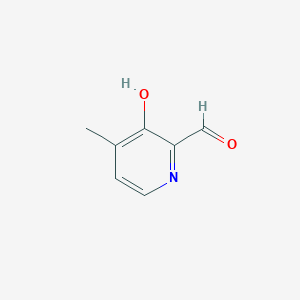
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)
